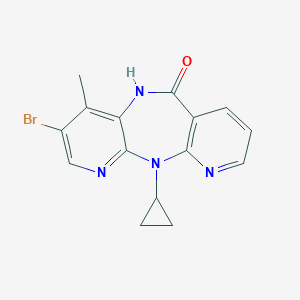

3-溴奈韦拉平

描述

Synthesis of Nevirapine and Its Derivatives

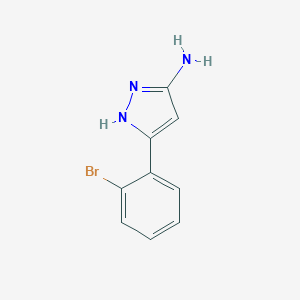

The synthesis of nevirapine, a non-nucleoside inhibitor of HIV-1 Reverse Transcriptase, has been optimized for large-scale production. The process involves the development of several synthetic methods, leading to the creation of nevirapine's major metabolite, which is further oxidized to form an aldehyde . Additionally, the synthesis of five major metabolites of nevirapine has been described, which were identified through in vitro studies using human liver microsomes . These studies provide a comprehensive understanding of the metabolic pathways of nevirapine and its derivatives.

Molecular Structure Analysis

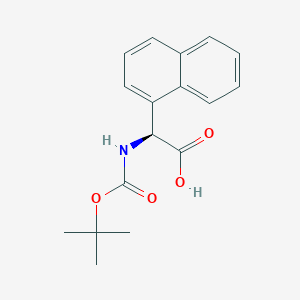

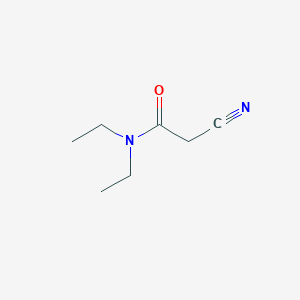

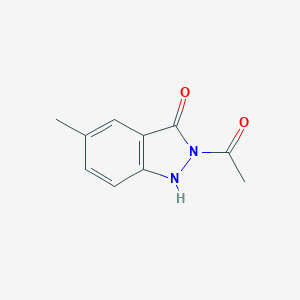

While the specific molecular structure analysis of 3-Bromo Nevirapine is not directly detailed in the provided papers, the synthesis of nevirapine derivatives, including the use of the Ullmann reaction to create enantiomeric 3-deaza-1',6'-isoneplanocin and its 3-bromo analogue, has been reported . These compounds have shown significant antiviral activity against various viruses, indicating the potential for structural modifications to enhance nevirapine's therapeutic efficacy.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of nevirapine and its derivatives are crucial for understanding their pharmacological properties. The oxidation of nevirapine's major metabolite to an aldehyde and the synthesis of five metabolites demonstrate the compound's reactivity and potential for further chemical modifications. The Ullmann reaction used to synthesize the 3-bromo analogue of nevirapine is an example of how chemical reactions can be employed to create derivatives with potentially improved or broadened therapeutic effects.

Physical and Chemical Properties Analysis

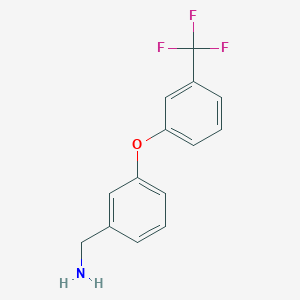

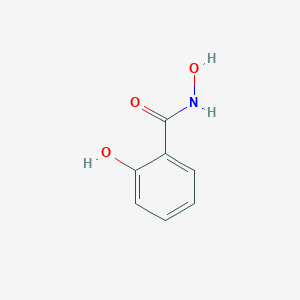

The physical and chemical properties of nevirapine derivatives are essential for their function as antiviral agents. One derivative, in particular, bearing an isoniazid moiety, exhibited potent antiviral activity with a high selectivity index and also showed significant inhibition against Mycobacterium tuberculosis . Another compound demonstrated potent antibacterial activity against various pathogenic bacteria . These findings suggest that the physical and chemical properties of nevirapine derivatives, such as solubility, stability, and reactivity, are critical for their effectiveness against HIV/AIDS and related opportunistic infections.

科学研究应用

药物开发中的合成和表征

3-溴奈韦拉平是奈韦拉平的衍生物,参与了各种专注于其合成和表征的研究。一项研究详细介绍了奈韦拉平烟腈前体的连续合成,强调了以更低成本生产奈韦拉平的潜力,奈韦拉平是治疗艾滋病毒的关键药物 (Longstreet 等人,2013 年)。这项研究突出了对奈韦拉平及其衍生物的有效且具有成本效益的合成方法的探索。

药物代谢和 DNA 相互作用的机理研究

另一个重要的研究领域是了解奈韦拉平的代谢及其与 DNA 的相互作用。Antunes 等人 (2008 年) 的一项研究合成了奈韦拉平的 DNA 加合物,以研究其与脱氧核苷酸和 DNA 的反应性。这项研究提供了对奈韦拉平的代谢途径和潜在遗传毒性的见解,这对于了解该药物的安全性和有效性至关重要 (Antunes 等人,2008 年)。

药物引起的毒性和不良反应

对奈韦拉平的生物转化及其与毒性之间的关联的研究是另一个关键领域。Marinho 等人 (2014 年) 探讨了奈韦拉平生物转化中的性别差异,这可能是药物引起的毒性的一个因素。这项研究有助于了解该药物在不同性别中的差异作用,并有助于个性化治疗方法 (Marinho 等人,2014 年)。

药代动力学和药物疗效

奈韦拉平及其代谢产物的药代动力学也得到了广泛的研究。例如,Fan-Havard 等人 (2013 年) 评估了奈韦拉平 I 期代谢产物的药代动力学,有助于更好地了解该药物的疗效和潜在毒性。这类研究对于优化剂量和减少不良反应至关重要 (Fan-Havard 等人,2013 年)。

安全和危害

未来方向

Nevirapine-based regimens may be considered for first-line treatment of HIV-infected adults, due to their comparable efficacy to the other currently recommended initial antiretroviral therapies . Furthermore, 3-bromo-isoxazoline derivatives, which include 3-Bromo Nevirapine, have shown potential in inhibiting GAPDH enzyme in PDAC cells, triggering autophagy and apoptotic cell death .

属性

IUPAC Name |

6-bromo-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN4O/c1-8-11(16)7-18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKLVNOONYNOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1Br)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443572 | |

| Record name | 3-Bromo Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo Nevirapine | |

CAS RN |

284686-21-1 | |

| Record name | 3-Bromo Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

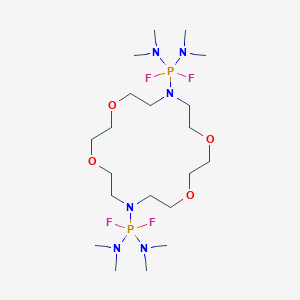

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)